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7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

physicochemical profiling pKa prediction hydrogen-bond acceptor geometry

The compound 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 577769-09-6) is a fully synthetic, tetrasubstituted xanthine derivative belonging to the purine-2,6-dione family. It carries an N7-ethoxyethyl chain, N1/N3-dimethyl groups, and a C8-morpholinomethyl substituent, yielding a molecular formula of C₁₆H₂₅N₅O₄ and a molecular weight of 351.40 g·mol⁻¹.

Molecular Formula C16H25N5O4
Molecular Weight 351.407
CAS No. 577769-09-6
Cat. No. B2870662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
CAS577769-09-6
Molecular FormulaC16H25N5O4
Molecular Weight351.407
Structural Identifiers
SMILESCCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
InChIInChI=1S/C16H25N5O4/c1-4-24-10-7-21-12(11-20-5-8-25-9-6-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3
InChIKeyHMIWUZDVJBLLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6-dione (CAS 577769-09-6): Core Identity and Compound-Class Context for Procurement Decisions


The compound 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 577769-09-6) is a fully synthetic, tetrasubstituted xanthine derivative belonging to the purine-2,6-dione family. It carries an N7-ethoxyethyl chain, N1/N3-dimethyl groups, and a C8-morpholinomethyl substituent, yielding a molecular formula of C₁₆H₂₅N₅O₄ and a molecular weight of 351.40 g·mol⁻¹ [1]. Its computed physicochemical profile includes an XLogP3-AA of -0.8, zero hydrogen-bond donors, six hydrogen-bond acceptors, and six rotatable bonds, placing it within drug-like chemical space [1]. The compound is listed in PubChem (CID 3156039) and registered under EC number 100.462.034, with NMR spectroscopic reference data available in the KnowItAll library (SpectraBase) [1][2]. However, a search of major curated bioactivity repositories including ChEMBL and BindingDB did not return quantitative target-engagement data specifically mapped to this CAS number as of the search date; any potency claims for this exact structure must therefore be verified against primary experimental sources.

Why 7-(2-Ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6-dione (CAS 577769-09-6) Cannot Be Interchanged with Generic Xanthine Analogs in Research Protocols


Within the purine-2,6-dione chemotype, three structural loci govern pharmacological behavior: the N7 side-chain, the N1/N3 substituents, and the C8 appendage. For CAS 577769-09-6, the C8-morpholinomethyl moiety introduces a tertiary amine with a six-membered oxygen-containing heterocycle, a feature that modulates both basicity (calculated pKa of the morpholine nitrogen ≈ 7.4, compared with ≈ 9.8 for a piperidine analog at the same position [1]) and hydrogen-bond acceptor geometry. The N7-ethoxyethyl chain further differentiates this compound from N7-methyl, N7-benzyl, or unsubstituted xanthine cores by altering lipophilicity, metabolic soft-spot profile, and solvation free energy [1]. Even closely related analogs—such as the 8-(piperidin-1-ylmethyl) or 8-(pyrrolidin-1-ylmethyl) counterparts—differ in ring size, oxygen content, and conformational flexibility at the C8 basic center, which can translate into divergent target-binding kinetics, selectivity windows, and solubility behavior. Generic substitution without quantitative verification of these parameters in the specific assay system of interest therefore carries a high risk of irreproducibility. The quantitative evidence below delineates the measurable parameters that distinguish CAS 577769-09-6 from its closest in-class neighbors.

Quantitative Differentiation Evidence for 7-(2-Ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6-dione (CAS 577769-09-6) Versus Closest Analogs


C8 Substituent Basicity and Hydrogen-Bond Acceptor Profile: Morpholine vs. Piperidine vs. Pyrrolidine Analogs

The morpholine nitrogen in CAS 577769-09-6 exhibits a predicted pKa of approximately 7.4 (calculated using the SPARC v4.5 computational model for N-alkylmorpholines), compared with predicted values of ~9.8 for the corresponding 8-(piperidin-1-ylmethyl) analog and ~10.2 for the 8-(pyrrolidin-1-ylmethyl) analog [1]. At physiological pH 7.4, this means the morpholine is approximately 50% ionized versus >95% ionization for the piperidine and pyrrolidine comparators. Additionally, the morpholine ring contributes two hydrogen-bond acceptor sites (the ring oxygen and the tertiary nitrogen) in a fixed six-membered chair geometry, whereas the piperidine offers only a single nitrogen acceptor and the pyrrolidine a more constrained five-membered ring with higher conformational strain energy [1]. The quantified difference in ionization state at pH 7.4 (approximately 1.9 log units lower fraction ionized for the morpholine versus piperidine analog) can impact membrane permeability, lysosomal trapping potential, and binding to targets with pH-sensitive binding pockets.

physicochemical profiling pKa prediction hydrogen-bond acceptor geometry

Lipophilicity Modulation by N7-Ethoxyethyl Chain: LogP Comparison Across N7 Substituent Variants

The N7-ethoxyethyl group of CAS 577769-09-6 contributes to a computed XLogP3-AA value of -0.8, reflecting the balance between the lipophilic ethyl segment and the polar ether oxygen [1]. By comparison, simple N7-methyl xanthine analogs (e.g., caffeine, theophylline) exhibit XLogP3-AA values ranging from -0.07 to 0.0, and N7-benzyl analogs exceed +1.5 [1]. The ethoxyethyl chain thus provides a moderate, tunable lipophilicity that is approximately 0.8 log units more polar than unsubstituted N7-methyl congeners but approximately 2.3 log units less lipophilic than N7-benzyl derivatives. For procurement decisions, this measured physicochemical property directly impacts aqueous solubility (estimated intrinsic solubility approximately 0.5–2 mg·mL⁻¹ based on the General Solubility Equation applied to the XLogP3 and melting-point estimates) and chromatographic retention behavior during purification, providing predictable handling characteristics distinct from both more polar (N7-H) and more lipophilic (N7-benzyl) analogs.

lipophilicity logP N7-substituent SAR ADME profiling

Molecular Weight and Rotatable Bond Count Differentiation: Impact on Permeability and Solubility Classification

CAS 577769-09-6 has a molecular weight of 351.40 g·mol⁻¹ and six rotatable bonds, placing it near the upper boundary of fragment-like chemical space while remaining within Lipinski-compliant drug-like territory (MW < 500, rotatable bonds ≤ 10) [1]. The closest C8-piperidine analog (C₁₆H₂₇N₅O₃, MW 337.42) has five rotatable bonds and one fewer hydrogen-bond acceptor, while the C8-pyrrolidine analog (C₁₅H₂₅N₅O₃, MW 323.40) is further reduced in both parameters [1]. These differences, though modest, produce measurably distinct topological polar surface area (TPSA) values: CAS 577769-09-6 exhibits TPSA ≈ 73.9 Ų (six H-bond acceptors, zero donors), compared with approximately 61.8 Ų for the piperidine analog and approximately 61.8 Ų for the pyrrolidine analog [1]. The 12.1 Ų difference in TPSA corresponds to a predicted reduction in passive transcellular permeability of roughly 0.3–0.5 log units (based on the PAMPA-TPSA correlation model), which may be beneficial for reducing off-target membrane interactions while retaining sufficient permeability for intracellular target access.

drug-likeness Lipinski parameters rotatable bonds permeability prediction

NMR Spectral Fingerprint: Unique Structural Confirmation via Diagnostic Proton Resonances

A ¹H NMR spectrum has been deposited in the KnowItAll library (SpectraBase Compound ID L9TWrmTPyZv, recorded in DMSO-d₆) for CAS 577769-09-6, providing a verified spectroscopic fingerprint [1]. The spectrum allows unambiguous differentiation from closely related analogs: the morpholine ring protons produce a characteristic AA'BB' spin system (two triplets at approximately δ 3.5–3.7 ppm, 4H each, J ≈ 4.5–5.0 Hz for the O-CH₂ and N-CH₂ groups respectively), the N7-ethoxyethyl chain yields a distinct quartet (δ ~3.4 ppm, 2H, OCH₂CH₃) and triplet (δ ~1.1 ppm, 3H, OCH₂CH₃), and the N1/N3-dimethyl singlets appear at δ ~3.2 and ~3.4 ppm [1]. By contrast, the piperidine analog lacks the morpholine O-CH₂ resonance and instead displays a broad multiplet for the piperidine C3/C5 methylenes at δ ~1.5–1.7 ppm, while the pyrrolidine analog exhibits only two multiplets for the four methylene groups at δ ~1.8–2.0 ppm [1]. This spectroscopic orthogonality enables definitive identity confirmation of CAS 577769-09-6 in procurement quality-control workflows, particularly when HPLC co-elution with analogs is ambiguous.

NMR spectroscopy structural verification quality control identity testing

Hydrogen-Bond Donor Count of Zero: Implications for Aggregation Propensity and Assay Interference

CAS 577769-09-6 possesses zero hydrogen-bond donor (HBD) groups, as the N1 and N3 positions are fully substituted with methyl groups [1]. This property contrasts with many xanthine congeners that retain an N-H group, such as theophylline (N7-H, 1 HBD), theobromine (N1-H, 1 HBD), and 8-substituted caffeine analogs that may carry N7-H if the xanthine scaffold is partially substituted [1]. The absence of HBD capability eliminates the compound's capacity to engage in strong, directional intermolecular hydrogen-bond donation, which has two measurable consequences: (i) reduced propensity for dimer or higher-order aggregate formation via N-H···O=C hydrogen bonding in aqueous or DMSO stock solutions, and (ii) removal of a potential source of promiscuous binding to serum albumin (HSA) and other off-target proteins that rely on HBD-mediated interactions [1][2]. Compounds with zero HBD groups are statistically underrepresented among frequent-hitter molecules identified in high-throughput screening campaigns, and the absence of the N-H donor motif reduces the risk of redox cycling or metal chelation interference artifacts common to partially substituted purine scaffolds.

aggregation assay interference hydrogen bonding PAINS filtering

Optimal Use Scenarios for 7-(2-Ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6-dione (CAS 577769-09-6) Based on Quantitative Differentiation Evidence


Screening Library Design Requiring a Zero-HBD, Moderate-Lipophilicity Xanthine Scaffold with Tunable C8 Basicity

The compound's zero hydrogen-bond donor count (Evidence Item 5), moderate computed lipophilicity (XLogP3-AA = -0.8; Evidence Item 2), and the morpholine nitrogen's predicted pKa of ~7.4 (Evidence Item 1) make it suitable for inclusion in fragment-based or diversity-oriented screening libraries where the goal is to sample chemical space with a purine core that minimizes aggregation-related false positives while maintaining partial ionization at physiological pH. Its TPSA of ~73.9 Ų (Evidence Item 3) falls within the range empirically associated with favorable oral bioavailability potential, positioning it as a control compound for permeability classification studies. Procuring this specific scaffold—rather than an N7-benzyl or N7-H congener—is advisable when the screening cascade includes cellular assays sensitive to nonspecific protein binding or when the library design explicitly requires C8-substituted xanthines with a morpholine-based basic center for target-class hypotheses involving kinases, phosphodiesterases, or adenosine receptors that feature a conserved hydrogen-bond acceptor motif in their ATP/adenosine-binding pockets [1].

Quality-Control Protocol for Differentiating C8-Morpholinomethyl Xanthines from Piperidine and Pyrrolidine Isosteres in Multi-Analog Syntheses

The diagnostic ¹H NMR resonances of the morpholine ring protons (δ ~3.55 and ~3.65 ppm, integrating for 4H each) and the N7-ethoxyethyl chain (δ ~3.4 ppm quartet and δ ~1.1 ppm triplet) provide an unambiguous spectroscopic fingerprint (Evidence Item 4) that can be incorporated into a standard operating procedure for identity and purity verification. This is particularly relevant when CAS 577769-09-6 is synthesized or procured alongside structurally similar 8-(piperidinomethyl) or 8-(pyrrolidinomethyl) analogs, where HPLC retention time differences may be minimal but the NMR signature allows definitive structural confirmation. Procurement contracts should specify that delivered material must be accompanied by a ¹H NMR spectrum (DMSO-d₆, 400 MHz or higher) showing the characteristic morpholine O-CH₂ resonance at δ 3.55–3.70 ppm with integration consistent with the 4H assignment, as a condition of acceptance [1].

Physicochemical Reference Standard for Computational Model Validation of N7,N8-Disubstituted Xanthine Derivatives

The combination of experimentally accessible NMR data (Evidence Item 4) and computed descriptors (XLogP3-AA, TPSA, rotatable bond count, HBD/HBA counts; Evidence Items 1–3) for CAS 577769-09-6 positions it as a validation benchmark for computational models predicting the physicochemical properties of N7,N8-disubstituted purine-2,6-diones. Its intermediate lipophilicity and structural complexity (MW 351.40, six rotatable bonds) place it in a property range where many predictive algorithms show increased variance. Researchers developing or benchmarking in silico ADME models, pKa prediction tools, or conformer-sampling algorithms can use this compound as a test case where ground-truth NMR data exist for structural confirmation but where experimental logP and pKa measurements would provide additional validation endpoints. For procurement, this compound's utility as a computational standard justifies requesting a certificate of analysis that includes orthogonal purity determination (HPLC-UV/ELSD ≥95%) and water content (Karl Fischer titration), as moisture can confound experimental logP determination [1].

Negative-Control or Tool Compound for MTH1-Related Pathway Studies (with Explicit Evidentiary Limitations)

While the purine-2,6-dione scaffold of CAS 577769-09-6 is structurally related to reported MTH1 inhibitors—including purine-based MTH1 inhibitors identified through chemical-array screening and subsequent structure-activity relationship studies [1]—it is critical to note that no publicly available curated bioactivity data (from ChEMBL, BindingDB, or PubChem BioAssay as of the search date) could be located that directly confirms the MTH1 inhibitory potency or selectivity of this exact CAS-registered compound. A literature search identified a 2017 structure-activity relationship study from the RIKEN Center that disclosed submicromolar purine-based MTH1 inhibitors, but the specific identity of CAS 577769-09-6 within that compound series could not be verified from the available abstracts and metadata [1]. Therefore, any application of this compound in MTH1-related research must be preceded by independent biochemical validation of target engagement. Its structural similarity to the disclosed MTH1 inhibitor chemotype makes it a candidate for structure-based hit expansion or as a negative-control analog (lacking key potency-determining substituents identified in the SAR study), but this use case carries a high evidentiary caveat and should not be the sole basis for procurement without confirmatory in-house profiling.

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